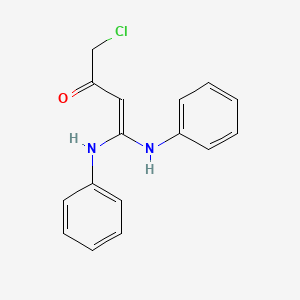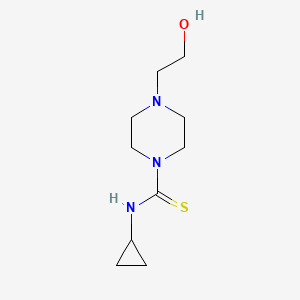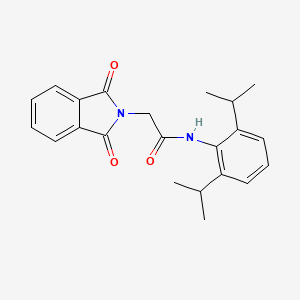![molecular formula C15H19FN2O5S B5885731 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMS belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Wirkmechanismus
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes, including inflammation and tumor growth. By inhibiting these enzymes, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its specificity. 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine targets specific enzymes and processes, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation is that 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine may not be effective in all cases. Its effectiveness may depend on the specific disease being studied and the individual patient.
Zukünftige Richtungen
There are several future directions for 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine research. One area of interest is the potential use of 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine in treating neurodegenerative diseases. Additionally, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine may be useful in treating other autoimmune diseases, such as lupus and psoriasis. Further research is also needed to determine the optimal dosage and administration of 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine for different conditions. Finally, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine may have potential applications in veterinary medicine, particularly in the treatment of cancer in animals.
In conclusion, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine is a chemical compound with promising potential for therapeutic applications. Its specificity and ability to target specific enzymes and processes make it an attractive candidate for further research. While there are still limitations and unknowns, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine represents an exciting area of study for scientists and researchers in various fields.
Synthesemethoden
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine to form 4-fluoro-3-nitrobenzylmorpholine. The nitro group is then reduced to an amino group using hydrogen gas and a catalyst. The resulting compound is then reacted with p-toluenesulfonyl chloride to form the final product, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine.
Wissenschaftliche Forschungsanwendungen
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-14-2-1-12(24(20,21)18-5-9-23-10-6-18)11-13(14)15(19)17-3-7-22-8-4-17/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJJWOHYYYSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)


![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)




![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)